molecular formula C14H16N2O2 B14133175 1-(3-Cyanobenzyl)piperidine-2-carboxylic acid CAS No. 1101228-33-4

1-(3-Cyanobenzyl)piperidine-2-carboxylic acid

Cat. No.: B14133175
CAS No.: 1101228-33-4
M. Wt: 244.29 g/mol
InChI Key: POBOMBORLWUBJE-UHFFFAOYSA-N
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Description

1-(3-Cyanobenzyl)piperidine-2-carboxylic acid is an organic compound with the molecular formula C14H16N2O2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Cyanobenzyl)piperidine-2-carboxylic acid typically involves the reaction of 3-cyanobenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(3-Cyanobenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Cyanobenzyl)piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyanobenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrile group and a piperidine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1101228-33-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-[(3-cyanophenyl)methyl]piperidine-2-carboxylic acid

InChI

InChI=1S/C14H16N2O2/c15-9-11-4-3-5-12(8-11)10-16-7-2-1-6-13(16)14(17)18/h3-5,8,13H,1-2,6-7,10H2,(H,17,18)

InChI Key

POBOMBORLWUBJE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)CC2=CC(=CC=C2)C#N

Origin of Product

United States

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